

# Navigating the Kinome: A Comparative Guide to the Selectivity of TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | TYK2 ligand 1 |           |
| Cat. No.:            | B12360333     | Get Quote |

The therapeutic targeting of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has heralded a new era in the treatment of a spectrum of immune-mediated inflammatory diseases. Unlike broader JAK inhibitors, which target the highly conserved catalytic domain (JH1) leading to potential off-target effects, a new generation of TYK2 inhibitors achieves remarkable selectivity by binding to the allosteric pseudokinase (JH2) domain.[1] This distinction is critical for researchers and drug development professionals, as selectivity profiles directly impact both efficacy and safety. This guide provides a comparative analysis of the cross-reactivity of prominent TYK2 inhibitors against other JAK family members, supported by experimental data and detailed methodologies.

### **Comparative Selectivity of TYK2 Inhibitors**

The table below summarizes the inhibitory potency (IC50) of various TYK2 inhibitors against the four members of the JAK family. Lower IC50 values indicate higher potency. The selectivity is often expressed as a ratio of IC50 values (e.g., IC50 for JAK1 / IC50 for TYK2), with a higher ratio indicating greater selectivity for TYK2.



| Inhibitor<br>(Compan<br>y)                     | Target<br>Domain    | TYK2<br>IC50 (nM) | JAK1<br>IC50 (nM) | JAK2<br>IC50 (nM) | JAK3<br>IC50 (nM) | Selectivit<br>y<br>Highlight<br>s                                                                                          |
|------------------------------------------------|---------------------|-------------------|-------------------|-------------------|-------------------|----------------------------------------------------------------------------------------------------------------------------|
| Deucravaci<br>tinib (BMS-<br>986165)           | Allosteric<br>(JH2) | ~0.2<br>(binding) | >10,000           | >10,000           | >10,000           | >100-fold<br>greater<br>selectivity<br>for TYK2<br>vs JAK1/3<br>and >2000-<br>fold vs<br>JAK2 in<br>cellular<br>assays.[2] |
| NDI-<br>034858<br>(Nimbus<br>Therapeuti<br>cs) | Allosteric<br>(JH2) | 8.4               | -                 | -                 | -                 | Described as a highly selective TYK2-JH2 inhibitor with picomolar binding affinity.[3]                                     |
| VTX958<br>(Ventyx<br>Bioscience<br>s)          | Allosteric<br>(JH2) | -                 | -                 | -                 | -                 | Preclinical data suggests a more selective profile for TYK2 compared to deucravacit inib.[5][6]                            |



| Ropsacitini<br>b (PF-<br>06826647)<br>(Priovant/P<br>fizer) | Catalytic<br>(JH1) | 17 | 383 | 74 | - | Demonstra tes selectivity for TYK2 over JAK1 and JAK2, though it binds to the active site.[7]                                            |
|-------------------------------------------------------------|--------------------|----|-----|----|---|------------------------------------------------------------------------------------------------------------------------------------------|
| GLPG3667<br>(Galapago<br>s)                                 | Catalytic<br>(JH1) | -  | -   | -  | - | Described as a selective TYK2 kinase domain inhibitor with more pronounce d IL-12 pathway inhibition compared to deucravacit inib.[8][9] |
| Tofacitinib<br>(Pan-JAK<br>inhibitor)                       | Catalytic<br>(JH1) | -  | 112 | 20 | 1 | Non-selective, with high potency against JAK1, JAK2, and JAK3.[10]                                                                       |



| Upadacitini<br>b (JAK1-<br>selective<br>inhibitor) | Catalytic<br>(JH1) | - | -   | -   | - | Designed for greater selectivity for JAK1 over other JAKs.[11] |
|----------------------------------------------------|--------------------|---|-----|-----|---|----------------------------------------------------------------|
| Baricitinib<br>(JAK1/2<br>inhibitor)               | Catalytic<br>(JH1) | - | 5.9 | 5.7 | - | Selective<br>for JAK1<br>and JAK2.                             |

Note: IC50 values can vary depending on the assay conditions (e.g., biochemical vs. cellular). Data for some investigational compounds are limited in the public domain and are denoted by "-".

## **Key Experimental Protocols**

The determination of inhibitor selectivity is paramount and relies on a variety of robust experimental methodologies.

#### In Vitro Kinase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase domains.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against isolated JAK family enzymes (TYK2, JAK1, JAK2, JAK3).
- Methodology:
  - Purified recombinant human JAK kinase domains are incubated in a kinase buffer.
  - A specific peptide substrate and adenosine triphosphate (ATP) are added to the reaction mixture.
  - The test inhibitor is added at various concentrations.
  - The kinase reaction is allowed to proceed for a defined period at a controlled temperature.



- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is
  often done using methods like ADP-Glo<sup>™</sup>, which measures the amount of ADP produced,
  providing a luminescent readout that correlates with kinase activity.[12]
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

#### Whole Blood Phospho-STAT Flow Cytometry Assay

This cell-based assay provides a more physiologically relevant measure of inhibitor activity by assessing the downstream signaling events in primary human cells.

- Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets within a whole blood sample.
- · Methodology:
  - Freshly collected human whole blood is pre-incubated with various concentrations of the test inhibitor.
  - Specific cytokines are added to stimulate distinct JAK-STAT pathways. For example:
    - TYK2/JAK2: IL-12 or IL-23 to induce STAT4 or STAT3 phosphorylation.
    - JAK1/TYK2: Type I Interferon (IFN-α) to induce STAT1 phosphorylation.[13]
    - JAK1/JAK3: IL-2 or IL-15 to induce STAT5 phosphorylation.
    - JAK2/JAK2: Granulocyte-macrophage colony-stimulating factor (GM-CSF) to induce STAT5 phosphorylation.
  - Following stimulation, red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.
  - Cells are then stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3 for T cells, CD19 for B cells) and intracellular phosphorylated STAT proteins (pSTATs).



- The level of pSTAT in each cell population is quantified using flow cytometry.[11][14][15]
- IC50 values are determined by analyzing the dose-dependent inhibition of STAT phosphorylation.

#### **Cytokine-Induced Reporter Gene Assay**

This assay measures the transcriptional activity downstream of a specific cytokine signaling pathway.

- Objective: To quantify the inhibitory effect of a compound on the signaling cascade leading to gene expression.
- · Methodology:
  - A cell line is engineered to express a specific cytokine receptor and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a STAT-responsive promoter.[16][17]
  - These reporter cells are treated with varying concentrations of the inhibitor.
  - The relevant cytokine (e.g., IL-23, IFN- $\alpha$ ) is then added to activate the signaling pathway.
  - After an incubation period, the cells are lysed, and the reporter protein activity is measured using a luminometer or spectrophotometer.
  - The reduction in reporter gene expression in the presence of the inhibitor is used to calculate the IC50 value.[18]

### **Visualizing the Landscape**

To better understand the context of TYK2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.





Click to download full resolution via product page

Caption: The TYK2-mediated JAK-STAT signaling pathway.





Click to download full resolution via product page

Caption: Workflow for a whole blood phospho-STAT assay.



In conclusion, the development of allosteric TYK2 inhibitors represents a significant advancement in achieving kinase selectivity. By targeting the less conserved pseudokinase domain, compounds like deucravacitinib and NDI-034858 demonstrate a superior selectivity profile over traditional ATP-competitive JAK inhibitors. This targeted approach holds the promise of maintaining or improving therapeutic efficacy while potentially mitigating the adverse effects associated with broader JAK family inhibition. As more data on emerging TYK2 inhibitors becomes available, a continued focus on comparative selectivity profiling will be crucial for guiding future research and clinical development in immunology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. Nimbus Therapeutics details discovery, discloses structure of selective TYK2 inhibitor NDI-034858 | BioWorld [bioworld.com]
- 4. Discovery of NDI-034858, a highly potent and selective TYK2-JH2 inhibitor for the treatment of autoimmune diseases, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 5. Analyzing the Rise and Fall of Ventyx's Primary Candidate Stanford Biotechnology Group [stanfordbiotechgroup.com]
- 6. pdf.secdatabase.com [pdf.secdatabase.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpg.com [glpg.com]
- 9. In Vitro Pharmacological Profile of GLPG3667 Suggests Differentiation from the TYK2 Inhibitors Deucravacitinib and Zasocitinib at their Clinical Dose Regimens - ACR Meeting Abstracts [acrabstracts.org]
- 10. schrodinger.com [schrodinger.com]



- 11. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 14. Development of a Human Whole Blood Screening Platform to Monitor JAK/STAT Signaling Using High-Throughput Flow Cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. veritastk.co.jp [veritastk.co.jp]
- 18. Reporter Gene Assays | Thermo Fisher Scientific US [thermofisher.com]
- To cite this document: BenchChem. [Navigating the Kinome: A Comparative Guide to the Selectivity of TYK2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360333#cross-reactivity-of-tyk2-inhibitors-against-other-jak-family-members]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com